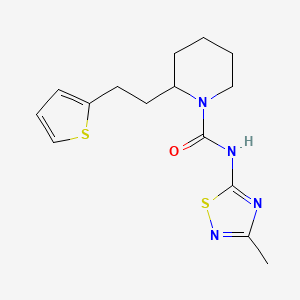![molecular formula C21H30N4O B6069206 2-[1-(3-Methylbut-2-enyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6069206.png)
2-[1-(3-Methylbut-2-enyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3-Methylbut-2-enyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-methylquinoxalin-2-ylmethyl group and a 3-methylbut-2-enyl group, along with an ethanol moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Methylbut-2-enyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol can be achieved through a multi-step synthetic route. One common method involves the following steps:
Preparation of 3-Methylquinoxalin-2-ylmethyl Chloride: This intermediate can be synthesized by reacting 3-methylquinoxaline with thionyl chloride under reflux conditions.
Formation of 1-(3-Methylbut-2-enyl)piperazine: This intermediate can be prepared by reacting piperazine with 3-methylbut-2-enyl chloride in the presence of a base such as potassium carbonate.
Coupling Reaction: The final compound can be obtained by reacting 1-(3-methylbut-2-enyl)piperazine with 3-methylquinoxalin-2-ylmethyl chloride in the presence of a suitable solvent such as dichloromethane and a base such as triethylamine.
Introduction of Ethanol Moiety: The ethanol group can be introduced by reacting the resulting compound with ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
化学反应分析
Types of Reactions
2-[1-(3-Methylbut-2-enyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoxaline ring can be reduced under hydrogenation conditions to form the corresponding tetrahydroquinoxaline derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[1-(3-Methylbut-2-enyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]acetaldehyde or 2-[1-(3-Methylbut-2-enyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]acetic acid.
Reduction: Formation of 2-[1-(3-Methylbut-2-enyl)-4-[(3-methyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
2-[1-(3-Methylbut-2-enyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[1-(3-Methylbut-2-enyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
2-[1-(3-Methylbut-2-enyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]methanol: Similar structure but with a methanol group instead of ethanol.
2-[1-(3-Methylbut-2-enyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]propane-1,3-diol: Similar structure but with a propane-1,3-diol group instead of ethanol.
2-[1-(3-Methylbut-2-enyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]acetic acid: Similar structure but with an acetic acid group instead of ethanol.
Uniqueness
The uniqueness of 2-[1-(3-Methylbut-2-enyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanol moiety, along with the piperazine and quinoxaline rings, allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
2-[1-(3-methylbut-2-enyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-16(2)8-10-25-12-11-24(14-18(25)9-13-26)15-21-17(3)22-19-6-4-5-7-20(19)23-21/h4-8,18,26H,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNIAVFSLVNGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3CCN(C(C3)CCO)CC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-dimethylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6069126.png)

![(3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-(quinolin-2-ylmethyl)piperidin-3-ol](/img/structure/B6069133.png)
![4-[4-(azepan-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one](/img/structure/B6069135.png)
![[(2S)-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B6069150.png)


![2-[4-(3-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6069169.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B6069170.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B6069171.png)
![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6069176.png)

![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-(1,2-dimethylpropyl)-2-pyridinamine](/img/structure/B6069180.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methylbenzamide](/img/structure/B6069202.png)
